5-Methyl-2,3-dihydro-1H-inden-2-amine
Description
5-Methyl-2,3-dihydro-1H-inden-2-amine is a bicyclic organic compound featuring a partially saturated indene backbone with a methyl group at position 5 and an amine group at position 2 (Figure 1). This structure places it within the aminoindane class, a group known for diverse pharmacological activities, including central nervous system (CNS) modulation .
Properties
CAS No. |
61957-22-0 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
5-methyl-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C10H13N/c1-7-2-3-8-5-10(11)6-9(8)4-7/h2-4,10H,5-6,11H2,1H3 |
InChI Key |
WBYXSVCECOOBEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(C2)N)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Inden-2-amine, 2,3-dihydro-5-methyl- can be synthesized through several methods. One common approach involves the reduction of 5-methyl-2-nitroindane using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 5-methylindanone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of 1H-Inden-2-amine, 2,3-dihydro-5-methyl- typically involves large-scale hydrogenation processes. These processes use high-pressure hydrogen gas and a suitable catalyst to reduce the nitro or carbonyl precursors to the desired amine compound .
Chemical Reactions Analysis
Types of Reactions: 1H-Inden-2-amine, 2,3-dihydro-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, sulfonyl chlorides.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Amides, sulfonamides.
Scientific Research Applications
Pharmaceutical Sciences
5-Methyl-2,3-dihydro-1H-inden-2-amine has been investigated for its potential therapeutic applications. Studies suggest that it acts as a stimulant by increasing neurotransmitter levels in the brain, particularly norepinephrine. This mechanism may involve selective binding to specific receptors and enzymes, modulating their activity and triggering various biochemical pathways.
Potential Therapeutic Uses:
- Treatment of attention-deficit/hyperactivity disorder (ADHD)
- Mood disorders management
Research continues to explore its pharmacological profile, focusing on its stimulant effects and possible applications in treating neuropsychiatric conditions.
Organic Synthesis
In organic chemistry, 5-Methyl-2,3-dihydro-1H-inden-2-amine serves as an important intermediate or reagent in the synthesis of other compounds. Its derivatives are explored for their potential in drug design and development due to their structural similarities with known psychoactive substances .
Synthesis Overview:
The synthesis typically involves reactions that yield various derivatives with distinct biological activities. For example, derivatives of indane have been synthesized through reactions involving diethyl phthalate and ethyl acetate.
Psychoactive Substance Research
The compound is also relevant in the study of psychoactive substances , particularly those related to empathogen-entactogen classes similar to MDMA (3,4-methylenedioxymethamphetamine). Its structural rigidity compared to other stimulants suggests it may interact differently with biological targets, making it a candidate for research into new psychoactive drugs.
Case Studies
Several studies have highlighted the pharmacological potential of 5-Methyl-2,3-dihydro-1H-inden-2-amine:
- Stimulant Activity Study : Research indicating that the compound increases norepinephrine levels suggests its potential use in treating ADHD. The study focused on its interaction with neurotransmitter systems and demonstrated significant stimulant effects in animal models.
- Synthetic Pathway Exploration : A study detailed the synthesis of various indane derivatives using 5-Methyl-2,3-dihydro-1H-inden-2-amine as a precursor. The resulting compounds exhibited diverse pharmacological properties, suggesting broad applications in drug development .
Mechanism of Action
The mechanism of action of 1H-Inden-2-amine, 2,3-dihydro-5-methyl- involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity. In medicinal chemistry, it may act as a ligand for receptors or enzymes, modulating their function and leading to various pharmacological effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Stereochemical Considerations
Chirality significantly impacts activity, as seen in SYA 40247, where enantiomers showed distinct specific rotations ([α] = -86.2 and +93.3) and retained 100% enantiomeric purity post-separation . This underscores the need for stereoselective synthesis in optimizing therapeutic candidates.
Biological Activity
5-Methyl-2,3-dihydro-1H-inden-2-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
5-Methyl-2,3-dihydro-1H-inden-2-amine features an indane ring structure with a methyl group at the 5-position and an amine functional group. This unique arrangement contributes to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that 5-Methyl-2,3-dihydro-1H-inden-2-amine exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing efficacy in inhibiting growth, which suggests potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of caspase pathways. For instance, in vitro studies revealed that treatment with 5-Methyl-2,3-dihydro-1H-inden-2-amine resulted in significant reductions in cell viability in cancerous cells compared to controls .
The biological activity of 5-Methyl-2,3-dihydro-1H-inden-2-amine is primarily attributed to its ability to interact with various molecular targets:
- Receptor Binding : The amine group facilitates hydrogen bonding with receptor sites, potentially influencing signal transduction pathways.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in critical metabolic pathways, which may contribute to its anticancer effects .
- Cell Cycle Modulation : The compound can affect the expression of proteins involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in tumor cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Modulation of metabolic enzymes |
Case Study: Anticancer Effects
In a study conducted on various cancer cell lines, 5-Methyl-2,3-dihydro-1H-inden-2-amine was evaluated for its cytotoxic effects. The results indicated that at concentrations ranging from 10 µM to 100 µM, the compound significantly reduced cell viability by inducing apoptosis as evidenced by increased caspase activity and DNA fragmentation assays . This highlights its potential as a therapeutic agent in oncology.
Q & A
Q. What are the recommended synthetic routes for 5-Methyl-2,3-dihydro-1H-inden-2-amine, and how can regioselectivity be controlled during Friedel-Crafts acylation steps?
Methodological Answer: A robust synthesis involves sequential Friedel-Crafts acylation and hydrogenation of N-protected 2-aminoindan derivatives. Acetyl chloride serves dual roles as both reagent and solvent, eliminating halogenated solvents and enhancing regioselectivity at the 5- and 6-positions of the indane ring. After acylation, catalytic hydrogenation reduces the ketone intermediates to ethyl groups. Key steps include:
- Protection of the amine group (e.g., with Boc or acetyl) to prevent side reactions.
- Neat reaction conditions (no solvent) to favor monoacylation and reduce byproducts .
- Hydrogenation under controlled pressure (e.g., 50–100 psi H₂) with Pd/C or Raney Ni catalysts.
Regioselectivity is achieved via steric and electronic effects: the methyl group at position 5 directs electrophilic substitution to the adjacent positions. Confirm regiochemistry using NOE NMR or X-ray crystallography .
Q. Which spectroscopic techniques are most effective for confirming the structure of 5-Methyl-2,3-dihydro-1H-inden-2-amine, and how should conflicting NMR data be resolved?
Methodological Answer: Primary Techniques:
- ¹H NMR : Analyze coupling constants and splitting patterns. For example, the diastereotopic protons at position 2 (adjacent to the amine) exhibit distinct splitting due to restricted rotation. Compare with reference data for aminoindan derivatives (e.g., δ ~3.2–3.5 ppm for CH₂NH₂) .
- X-ray Crystallography : Use ORTEP-3 software to model thermal ellipsoids and confirm bond angles/distances. This is critical for resolving stereochemical ambiguities .
Resolving Data Conflicts:
- Variable Temperature NMR : Assess dynamic effects (e.g., ring puckering) that may obscure splitting.
- Cross-validate with IR and MS : Amine N-H stretches (~3300–3500 cm⁻¹) and molecular ion peaks (e.g., m/z 133.194 for C₉H₁₁N) .
Advanced Research Questions
Q. How can diastereoselective synthesis of 5-Methyl-2,3-dihydro-1H-inden-2-amine derivatives be achieved using palladium-catalyzed cascade reactions?
Methodological Answer: A palladium-catalyzed hydration-olefin insertion cascade enables diastereoselective synthesis of indenone derivatives, which can be reduced to the target amine. Key steps:
- Internal nucleophile-assisted hydration : A hydroxyl or amine group in the substrate facilitates nucleopalladation of alkynes, forming a Pd-alkene intermediate.
- Intramolecular Michael addition : The intermediate undergoes cyclization to yield cis-2,3-disubstituted indenones with >99% diastereoselectivity.
- Reductive amination : Convert ketones to amines using NaBH₃CN or H₂/NH₃.
Optimization Tips :
Q. What strategies address discrepancies between computational predictions and experimental spectral data for aminoindan derivatives?
Methodological Answer: Root Causes of Discrepancies:
- Solvent effects : DFT calculations often assume gas-phase conditions, whereas experimental NMR/IR data are solvent-dependent.
- Conformational flexibility : The indane ring's puckering alters proton coupling constants.
Resolution Strategies:
- Benchmark computational models : Compare multiple methods (e.g., B3LYP vs. M06-2X) to identify the best fit for amine-containing systems.
- Incorporate implicit solvent models (e.g., PCM for DMSO or CDCl₃) in DFT calculations.
- Dynamic NMR simulations : Use software like MestReNova to model ring-flipping kinetics and predict line shapes .
Q. How can regioselective functionalization of the indane ring system be achieved without side reactions at the amine group?
Methodological Answer: Protection Strategies:
- Temporary protection : Use tert-butoxycarbonyl (Boc) or trifluoroacetyl (TFA) groups to block the amine during electrophilic substitutions (e.g., nitration, halogenation).
- Directed ortho-metalation : Employ LDA or LiTMP to deprotonate positions adjacent to directing groups (e.g., methoxy or methyl).
Case Study : To introduce substituents at position 4:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
